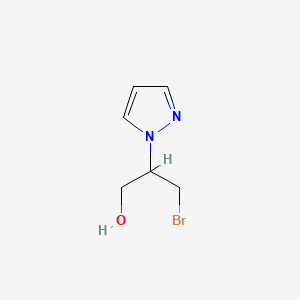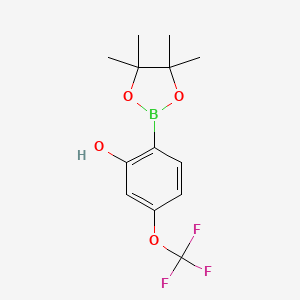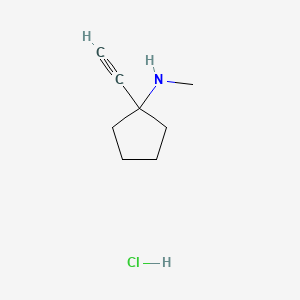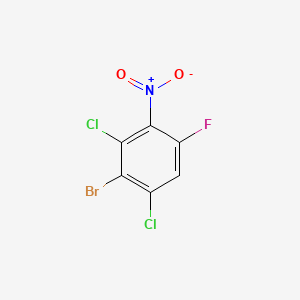
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing groups that activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing groups also make the compound susceptible to NAS reactions, where nucleophiles replace one of the halogen atoms.
Common Reagents and Conditions:
EAS Reactions: Common reagents include bromine, chlorine, and nitrating agents under acidic conditions.
NAS Reactions: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are typically used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield 2,4-dibromo-1,3-dichloro-5-fluoro-4-nitrobenzene .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro, fluoro, and chloro groups. These groups increase the ring’s susceptibility to electrophilic attack, facilitating various substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-4-nitrobenzene: Similar in structure but lacks the additional chlorine atoms.
2,4-Dichloro-1-nitrobenzene: Lacks the bromine and fluorine atoms, making it less reactive in certain types of reactions.
Uniqueness: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is unique due to the combination of multiple electron-withdrawing groups, which significantly enhance its reactivity and make it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C6HBrCl2FNO2 |
|---|---|
Molekulargewicht |
288.88 g/mol |
IUPAC-Name |
2-bromo-1,3-dichloro-5-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C6HBrCl2FNO2/c7-4-2(8)1-3(10)6(5(4)9)11(12)13/h1H |
InChI-Schlüssel |
STVNRKVNOKOAPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
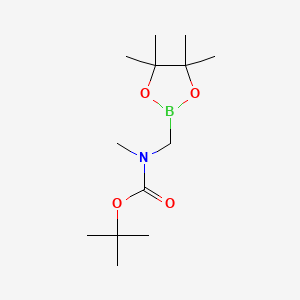
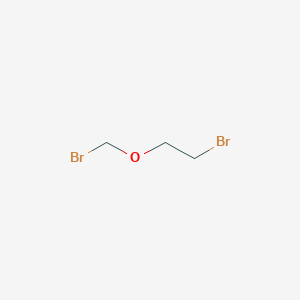
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)
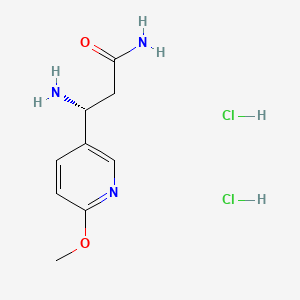
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
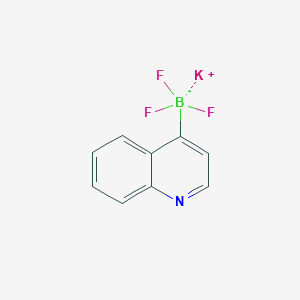
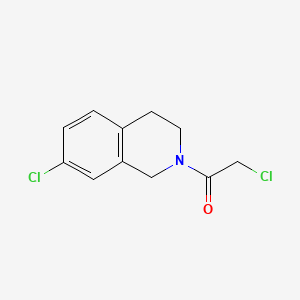

amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
